molecular formula C5H5BrN2OS B11885853 2-Bromo-5-methylthiazole-4-carboxamide

2-Bromo-5-methylthiazole-4-carboxamide

Cat. No.: B11885853
M. Wt: 221.08 g/mol
InChI Key: LQFWVKPWECHLJX-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a carboxamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylthiazole-4-carboxamide typically involves the bromination of 5-methylthiazole-4-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylthiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

2-Bromo-5-methylthiazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylthiazole-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and carboxamide group contribute to the compound’s binding affinity and specificity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4-methylthiazole-5-carboxylic acid
  • 2-Bromo-5-methylthiazole
  • 2-Bromo-4-methylthiazole-5-carboxaldehyde

Comparison: 2-Bromo-5-methylthiazole-4-carboxamide is unique due to the presence of the carboxamide group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable scaffold for further research and development .

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

2-bromo-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C5H5BrN2OS/c1-2-3(4(7)9)8-5(6)10-2/h1H3,(H2,7,9)

InChI Key

LQFWVKPWECHLJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Br)C(=O)N

Origin of Product

United States

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